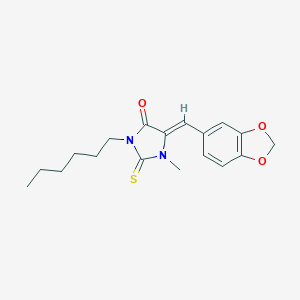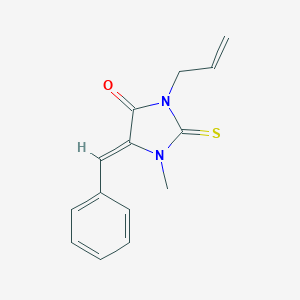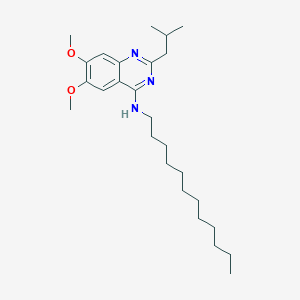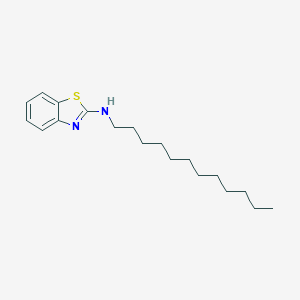![molecular formula C25H22N4O3S B303543 N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B303543.png)
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, also known as DTAS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAS is a thiol-containing compound that belongs to the family of triazine derivatives. It has been synthesized using a variety of methods and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is not well understood, but it is believed to interact with various biomolecules, including proteins and nucleic acids. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to inhibit the activity of several enzymes involved in cancer progression and inflammation, including cyclooxygenase-2 and matrix metalloproteinases. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been shown to have antioxidant and free radical scavenging activities. Additionally, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to reduce the level of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell lines.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, including the design of new derivatives with improved activities and the investigation of its potential applications in other fields, such as agriculture and energy. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide needs to be further elucidated, and its potential toxicity needs to be evaluated.
合成法
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can be synthesized using different methods, including the reaction of 2,4-dimethoxybenzaldehyde with thiourea followed by reaction with 5,6-diphenyl-1,2,4-triazine-3-thiol. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-thiol followed by reaction with chloroacetyl chloride. The yield of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide using these methods is relatively high, and the purity of the compound can be achieved through recrystallization.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has shown potential applications in various scientific research fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to possess anti-cancer, anti-inflammatory, and anti-viral activities. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been used as a ligand in the design of metal complexes, which have shown promising results in catalysis and materials science. Additionally, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been used as a fluorescent probe for the detection of heavy metals in environmental science.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C25H22N4O3S |
分子量 |
458.5 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H22N4O3S/c1-31-19-13-14-20(21(15-19)32-2)26-22(30)16-33-25-27-23(17-9-5-3-6-10-17)24(28-29-25)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,30) |
InChIキー |
NFIMSUVJDCZPMA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)